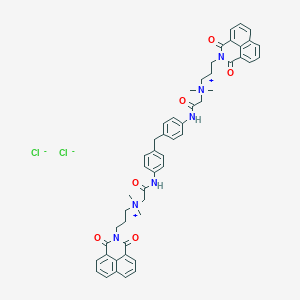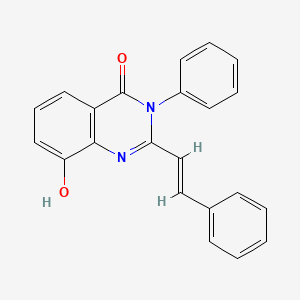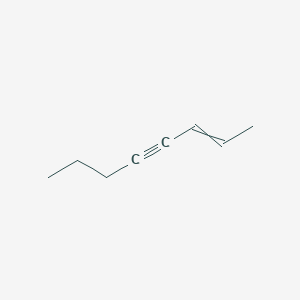![molecular formula C7H14ClNO2 B1166104 Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- CAS No. 100402-48-0](/img/no-structure.png)
Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- is a complex organic compound . It is related to the family of perylene bisimides (PBIs), which are n-type organic semiconductors . These compounds are known for their potential applications in optoelectronic devices .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes an anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone core, which is substituted at the 2 and 9 positions with 3-mercaptophenyl groups . The exact molecular weight and other properties may vary depending on the specific substituents and their arrangement.Mechanism of Action
properties
CAS RN |
100402-48-0 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





